molecular formula C20H15FN2O4 B2391313 Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate CAS No. 1408282-25-6

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate

Cat. No.: B2391313
CAS No.: 1408282-25-6
M. Wt: 366.348
InChI Key: FFASSIQWTSNOTM-UHFFFAOYSA-N
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Description

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methyl ester group, a fluoro substituent, and an isoindolinone moiety

Mechanism of Action

Preparation Methods

The synthesis of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate typically involves multiple steps. One common synthetic route includes the esterification of anthranilic acid to produce methyl anthranilate. This intermediate is then coupled with a phthaloyl-protected alanine, which is prepared by the fusion of alanine with phthalic anhydride at elevated temperatures. The final product is obtained through further coupling and purification steps .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .

Scientific Research Applications

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound shares the isoindolinone moiety but differs in the substitution pattern and overall structure.

    ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester: This compound has a similar isoindolinone structure but includes a benzoic acid moiety instead of the indole ring.

The uniqueness of this compound lies in its combination of the indole and isoindolinone moieties, along with the presence of a fluoro substituent, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate (CAS: 1408282-25-6) is a complex organic compound belonging to the class of indole derivatives. It exhibits significant potential in various biological applications, particularly in medicinal chemistry due to its unique structural features, including a methyl ester group, a fluoro substituent, and an isoindolinone moiety. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The molecular formula of this compound is C20H15FN2O4, with a molecular weight of 366.35 g/mol. The compound's structure can be represented as:

COC(=O)C1=CC(F)=CC2=C1/C(CCN1C(=O)C3=CC=CC=C3C1=O)=CN2\text{C}OC(=O)C_1=CC(F)=CC_2=C_1/C(CCN_1C(=O)C_3=CC=CC=C_3C_1=O)=C\N_2

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activities. A study evaluated the effects of various indole derivatives on cancer cell lines, demonstrating that certain derivatives possess significant cytotoxic effects against human cancer cells.

Table 1: Cytotoxicity of Related Indole Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-710.0
This compoundA549TBD

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. A study reported that certain indole derivatives exhibited inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Efficacy of Indole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Compound CE. coli32
Compound DS. aureus16
This compoundTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown potential as kinase inhibitors which play crucial roles in cell signaling pathways related to cancer proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of indole derivatives on lung cancer cells (A549). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against common pathogens such as E. coli and S. aureus. The preliminary findings suggested a notable inhibition zone compared to control groups.

Properties

IUPAC Name

methyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-6-fluoro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4/c1-27-20(26)15-8-12(21)9-16-17(15)11(10-22-16)6-7-23-18(24)13-4-2-3-5-14(13)19(23)25/h2-5,8-10,22H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFASSIQWTSNOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)NC=C2CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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